Cas no 189640-61-7 (2-Benzyl-1,2,4-oxadiazolidine-3,5-dione)

2-Benzyl-1,2,4-oxadiazolidine-3,5-dione is a heterocyclic compound featuring a 1,2,4-oxadiazolidine core with a benzyl substituent at the 2-position. This structure imparts reactivity useful in organic synthesis, particularly as a precursor or intermediate in the preparation of more complex molecules. The oxadiazolidine-dione moiety offers potential for selective transformations, including cycloadditions or nucleophilic substitutions, making it valuable in medicinal chemistry and materials science. Its stability under standard conditions ensures ease of handling, while the benzyl group provides opportunities for further functionalization. The compound's well-defined crystalline form facilitates characterization and purity assessment, supporting reproducible synthetic applications.
2-Benzyl-1,2,4-oxadiazolidine-3,5-dione structure
189640-61-7 structure
商品名:2-Benzyl-1,2,4-oxadiazolidine-3,5-dione
CAS番号:189640-61-7
MF:C9H8N2O3
メガワット:192.17142
CID:1023806
PubChem ID:15307818

2-Benzyl-1,2,4-oxadiazolidine-3,5-dione 化学的及び物理的性質

名前と識別子

    • 2-Benzyl-1,2,4-oxadiazolidine-3,5-dione
    • SCHEMBL8304003
    • DTXSID00571225
    • DB-338106
    • 189640-61-7
    • インチ: InChI=1S/C9H8N2O3/c12-8-10-9(13)14-11(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13)
    • InChIKey: BKNQIORDYCCANN-UHFFFAOYSA-N
    • ほほえんだ: O=C1ON(C(N1)=O)CC2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 192.05349212g/mol
  • どういたいしつりょう: 192.05349212g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 58.6Ų

2-Benzyl-1,2,4-oxadiazolidine-3,5-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM183307-1g
2-benzyl-1,2,4-oxadiazolidine-3,5-dione
189640-61-7 95%
1g
$550 2023-03-06
Alichem
A019139358-1g
2-Benzyl-1,2,4-oxadiazolidine-3,5-dione
189640-61-7 95%
1g
$582.08 2023-09-02

2-Benzyl-1,2,4-oxadiazolidine-3,5-dione 関連文献

2-Benzyl-1,2,4-oxadiazolidine-3,5-dioneに関する追加情報

2-Benzyl-1,2,4-Oxadiazolidine-3,5-dione: A Comprehensive Overview

The compound CAS No. 189640-61-7, also known as 2-Benzyl-1,2,4-Oxadiazolidine-3,5-dione, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of oxadiazolidinediones, which are known for their versatile applications in drug design and synthesis. The structure of 2-Benzyl-1,2,4-Oxadiazolidine-3,5-dione features a benzyl group attached to the oxadiazolidinedione core, making it a valuable intermediate in the synthesis of various bioactive compounds.

Recent studies have highlighted the potential of oxadiazolidinediones as scaffolds for developing anti-inflammatory and anticancer agents. The unique electronic properties of the oxadiazolidinedione ring enable it to interact with various biological targets, such as protein kinases and enzymes involved in inflammation pathways. For instance, researchers have demonstrated that derivatives of 2-Benzyl-1,2,4-Oxadiazolidine-3,5-dione exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

In addition to its pharmacological applications, CAS No. 189640-61-7 has been explored for its role in agrochemicals. The compound's ability to modulate plant growth regulators has made it a subject of interest in agricultural research. Recent findings suggest that certain derivatives of this compound can enhance stress tolerance in crops by modulating abiotic stress-responsive pathways.

The synthesis of 2-Benzyl-1,2,4-Oxadiazolidine-3,5-dione typically involves multi-step reactions that include condensation and cyclization processes. Researchers have optimized these synthetic routes to improve yield and purity. For example, a recent study reported a one-pot synthesis method that utilizes microwave-assisted heating to accelerate the formation of the oxadiazolidinedione ring.

The structural versatility of this compound allows for extensive functionalization at various positions on the oxadiazolidinedione ring. This has enabled scientists to explore a wide range of substitution patterns and evaluate their biological activities. For instance, substituting the benzyl group with other aromatic or heteroaromatic moieties has been shown to significantly alter the compound's pharmacokinetic properties and bioavailability.

In conclusion, CAS No. 189640-61-7, or 2-Benzyl-1,2,4-Oxadiazolidine-3,5-dione, is a versatile compound with promising applications in drug discovery and agrochemical development. Its unique chemical structure and reactivity make it an invaluable tool for researchers aiming to design novel bioactive molecules. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in various fields of science.

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